

Technical Support Center: Optimizing Neflamapimod Dosage for In Vivo Studies

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Compound of Interest

Compound Name: Neflamapimod

Cat. No.: B1684350

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **Neflamapimod** in in vivo studies. The information is designed to address specific issues that may be encountered during experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for **Neflamapimod**?

A1: **Neflamapimod** is an investigational, oral, brain-penetrating small molecule that selectively inhibits the intracellular enzyme p38 mitogen-activated protein kinase alpha (p38 α).^[1] p38 α is a key enzyme in inflammatory and stress-response pathways and its inhibition is thought to reverse synaptic dysfunction, which is a major driver of memory deficits in neurodegenerative diseases like Alzheimer's Disease (AD) and Dementia with Lewy Bodies (DLB).^[2]

Q2: What is the in vitro potency of **Neflamapimod**?

A2: **Neflamapimod** is a potent inhibitor of p38 α with a 50% inhibitory concentration (IC₅₀) of approximately 9-10 nM.^[3] It is highly selective, showing about 22- to 25-fold less potency against the p38 β isoform and no significant inhibition of p38 γ .^[3] In cellular assays, it has an estimated potency (EC₅₀) of 5–12.5 ng/mL for reversing endolysosomal dysfunction.^{[4][5]}

Q3: How can I confirm target engagement in my in vivo model?

A3: Target engagement can be confirmed by measuring the modulation of downstream biomarkers. In clinical studies, **Neflamapimod** treatment led to significantly reduced levels of total tau (T-tau) and phosphorylated tau (p-tau181) in cerebrospinal fluid (CSF).[4][5][6] In preclinical models, you can assess the phosphorylation status of downstream targets of p38 α , such as Hsp27, or evaluate the activity of Rab5, a protein involved in endosomal trafficking that is regulated by p38 α . [1][7][8]

Q4: What are the key pharmacokinetic properties to consider when designing a study?

A4: **Neflamapimod** is a brain-penetrant molecule.[1] Key parameters to monitor are plasma and brain concentrations. In preclinical studies, brain concentrations have been observed to be approximately two-fold higher than plasma concentrations.[4][5] In humans, **Neflamapimod** robustly crosses the blood-brain barrier, achieving a CSF-to-unbound plasma concentration ratio of about 1.2.[9] Trough plasma concentration is a critical parameter, as clinical analyses have shown that subjects in the highest quartile of trough levels demonstrated more positive trends in efficacy endpoints.[4][5]

Q5: What are the known dose-limiting toxicities?

A5: In human clinical studies, the primary dose-limiting toxicity has been reversible liver enzyme elevations (transaminases), which is considered a class effect for p38 inhibitors. This was observed in 10-15% of patients at doses of 250 mg twice a day or higher. At the therapeutic dose of 40 mg, there is minimal systemic activity outside the brain, and no significant effects on liver enzymes were reported.

Quantitative Data Summary

For ease of reference and comparison, key quantitative data for **Neflamapimod** are summarized in the tables below.

Table 1: In Vitro Potency of **Neflamapimod**

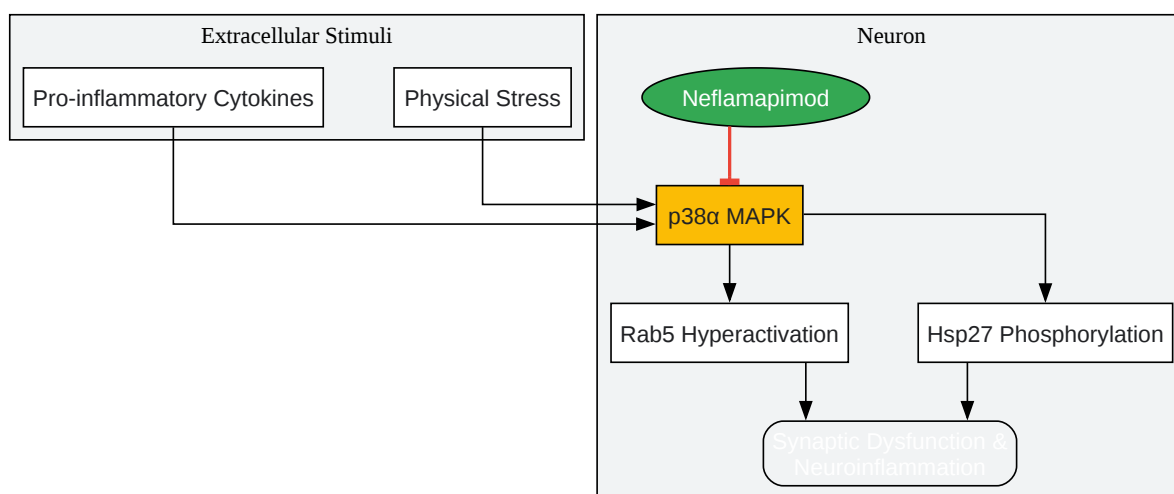
Target	Potency (IC50)	Cell-Based Assay	Potency (EC50)
p38 α MAPK	9-10 nM[3]	Reversing Endolysosomal Dysfunction	5 - 12.5 ng/mL[4][5]
p38 β MAPK	~220 nM[3]	IL-1 β Inhibition (Human PBMC)	56 nM[3]
p38 γ MAPK	No inhibition[3]	TNF α Inhibition (Human PBMC)	52 nM[3]

Table 2: Summary of Human Clinical Dosages and Pharmacokinetics

Clinical Study Phase	Indication	Dosage(s) Administered	Key Pharmacokinetic Findings
Phase 2a	Early Alzheimer's Disease	40 mg BID, 125 mg BID	CSF to unbound plasma ratio of ~1.2, confirming BBB penetration.[9]
Phase 2b (REVERSE-SD)	Mild Alzheimer's Disease	40 mg BID[5][6]	Trough plasma levels correlated with efficacy; 40 mg BID was potentially insufficient.[4][5]
Phase 2a (AscenD-LB)	Dementia with Lewy Bodies	40 mg BID (<80 kg) or 40 mg TID (\geq 80 kg)[9][10]	Median steady-state plasma concentration: 6.8 ng/mL (BID) vs 10.2 ng/mL (TID).[10]
Ongoing/Planned	Dementia with Lewy Bodies	40 mg TID or 80 mg BID proposed.[6][11]	Aiming for higher plasma drug concentrations based on previous trial data. [6]

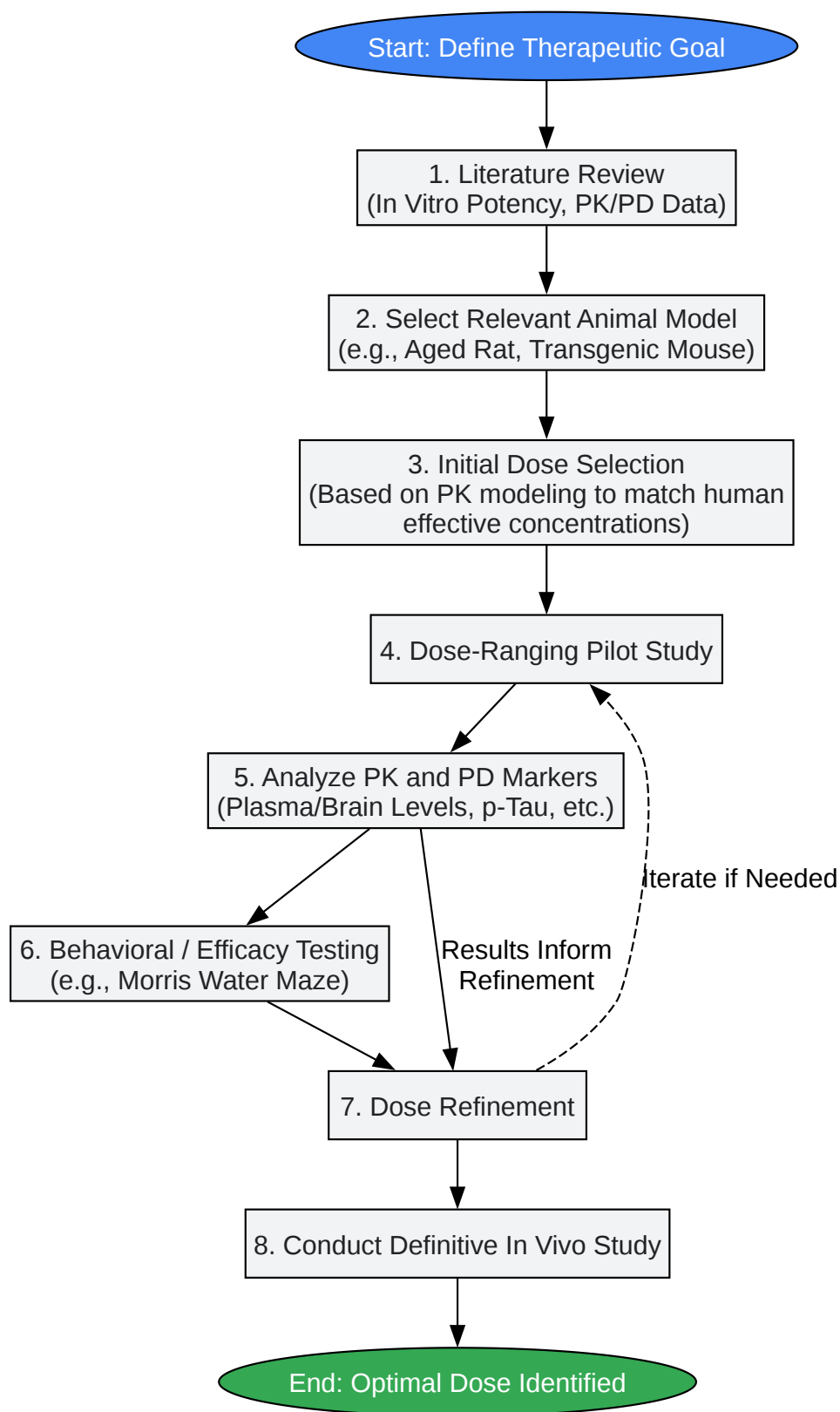
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of **Neflamapimod** and a general workflow for optimizing its dosage in vivo.



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Caption: **Neflamapimod** inhibits p38α MAPK to reduce downstream signaling that leads to synaptic dysfunction.



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